2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-
Brand Name: Vulcanchem
CAS No.: 15136-27-3
VCID: VC0176469
InChI: InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1
SMILES: CC1C(=O)NC(C(=O)N1)C(C)C
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol

2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-

CAS No.: 15136-27-3

Main Products

VCID: VC0176469

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- - 15136-27-3

CAS No. 15136-27-3
Product Name 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name (3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione
Standard InChI InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1
Standard InChIKey ORLDMMKUTCCBSM-RITPCOANSA-N
Isomeric SMILES C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C
SMILES CC1C(=O)NC(C(=O)N1)C(C)C
Canonical SMILES CC1C(=O)NC(C(=O)N1)C(C)C
Synonyms CYCLO(-D-ALA-VAL)
PubChem Compound 7855578
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator